N-cinnamyl-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine
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Overview
Description
N-[2-[(1-methyl-5-tetrazolyl)thio]ethyl]-3-phenyl-2-propen-1-amine is a member of styrenes.
Scientific Research Applications
Synthesis Techniques
Amino Derivatives Synthesis : Research has shown that amino derivatives of sulfanilamide undergo heterocyclization to form monosubstituted tetrazoles. An effective method for introducing an amino group into the tetrazole ring of 1-aryltetrazoles is proposed, which is relevant to the synthesis of compounds like (E)-N-[2-(1-methyltetrazol-5-yl)sulfanylethyl]-3-phenylprop-2-en-1-amine (Voitekhovich et al., 2005).
Amine Derivatives and Antimalarial Research : Studies on amine derivatives of 1-(1′-phenyl-2′-bromoethyl)-5-methyltetrazole, which are structurally similar to the target compound, have been undertaken in the search for new antimalarial drugs (Terada & Hassner, 1969).
Sulfur- and Nitrogen-Containing Compounds : The synthesis of new sulfur- and nitrogen-containing thiourea and acetophenone derivatives has been explored. These compounds demonstrate significant biological activity, including antioxidant effects and the potential for drug development (Farzaliyev et al., 2020).
Applications in Chemical Synthesis
Imidazolone Derivatives Synthesis : Research has been conducted on the synthesis of imidazolone derivatives, which are chemically related to the compound . This involves the Michael addition and substitution reactions, indicating potential applications in chemical synthesis (Bezenšek et al., 2012).
Novel Heterocyclic Compounds : The synthesis of novel disubstituted pyrazolo[1,5-a]pyrimidines, which are structurally similar to the target compound, has been reported. These studies contribute to the field of heterocyclic chemistry and may have implications for the synthesis of related compounds (Li et al., 2012).
Properties
Molecular Formula |
C13H17N5S |
---|---|
Molecular Weight |
275.38 g/mol |
IUPAC Name |
(E)-N-[2-(1-methyltetrazol-5-yl)sulfanylethyl]-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C13H17N5S/c1-18-13(15-16-17-18)19-11-10-14-9-5-8-12-6-3-2-4-7-12/h2-8,14H,9-11H2,1H3/b8-5+ |
InChI Key |
FCBGYDYUJWATKN-VMPITWQZSA-N |
Isomeric SMILES |
CN1C(=NN=N1)SCCNC/C=C/C2=CC=CC=C2 |
SMILES |
CN1C(=NN=N1)SCCNCC=CC2=CC=CC=C2 |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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